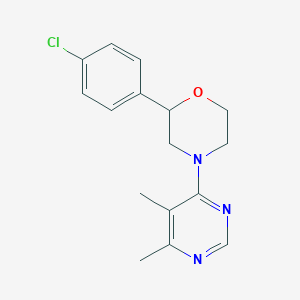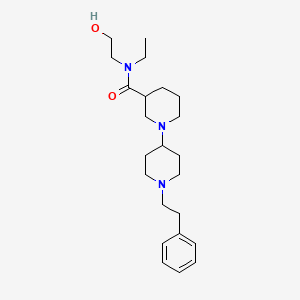
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases.
作用机制
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and myeloid cells. By inhibiting BTK, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine blocks the activation and proliferation of B cells and myeloid cells, leading to the inhibition of cancer cell growth and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has been shown to have potent biochemical and physiological effects in preclinical studies. In cancer cell lines, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In autoimmune diseases, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine suppresses the immune response by inhibiting the activation and proliferation of B cells and myeloid cells, leading to the reduction of inflammation and tissue damage.
实验室实验的优点和局限性
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to inhibit cancer cell growth and suppress the immune response in autoimmune diseases, and its potential for combination therapy with other drugs. However, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine also has several limitations, including its low solubility in water and its potential for off-target effects on other kinases.
未来方向
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine. One direction is to optimize the synthesis method to improve the yield and purity of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine in cancer and autoimmune diseases. Additionally, future research could focus on the development of combination therapies with other drugs to enhance the therapeutic effects of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine. Finally, further studies are needed to investigate the potential off-target effects of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine on other kinases and to develop strategies to minimize these effects.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine is a small molecule inhibitor that has shown promising therapeutic potential in the treatment of cancer and autoimmune diseases. Its high potency and selectivity for BTK, as well as its ability to inhibit cancer cell growth and suppress the immune response in autoimmune diseases, make it a promising candidate for further research and development. However, further studies are needed to optimize the synthesis method, evaluate the safety and efficacy in clinical trials, and develop strategies to minimize off-target effects.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine involves several steps, including the preparation of 4-chlorobenzaldehyde, 5,6-dimethyl-4-pyrimidinylamine, and morpholine, followed by the condensation reaction between these three compounds. The final product is then purified through column chromatography to obtain 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine in its pure form.
科学研究应用
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Additionally, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has been shown to have potent immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-11-12(2)18-10-19-16(11)20-7-8-21-15(9-20)13-3-5-14(17)6-4-13/h3-6,10,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYXVIYNJKERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC(C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5303220.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5303235.png)
![1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone](/img/structure/B5303237.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)
![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)
